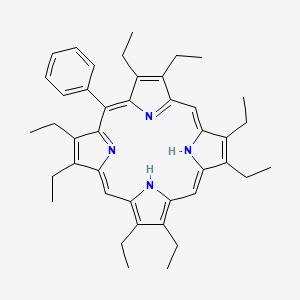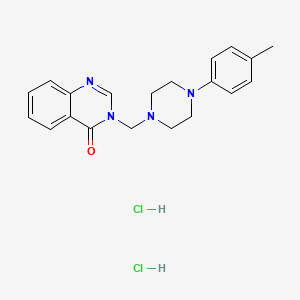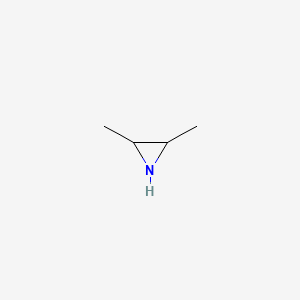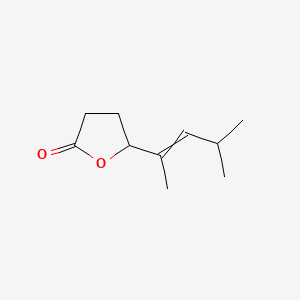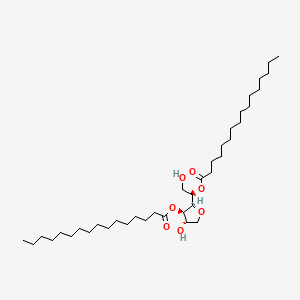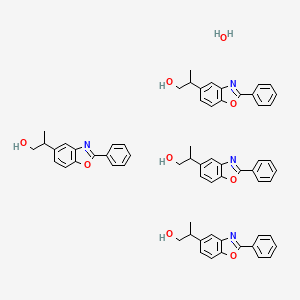![molecular formula C24H36N2 B13772634 1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine is a complex organic compound that features a pyridine ring substituted with a tert-butylphenyl group and a pentan-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
化学反応の分析
Types of Reactions
1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: A similar compound used as a ligand in coordination chemistry.
2,2′6′,2′′-Terpyridine: Another related compound with applications in catalysis and material science.
Uniqueness
1-(6-(4-tert-Butylphenyl)pyridin-2-yl)-3-ethyl-N,N-dimethylpentan-1-amine is unique due to its specific structural features, such as the combination of a pyridine ring with a tert-butylphenyl group and a pentan-1-amine chain. These features confer distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C24H36N2 |
|---|---|
分子量 |
352.6 g/mol |
IUPAC名 |
1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C24H36N2/c1-8-18(9-2)17-23(26(6)7)22-12-10-11-21(25-22)19-13-15-20(16-14-19)24(3,4)5/h10-16,18,23H,8-9,17H2,1-7H3 |
InChIキー |
LEQCVORMWYPRJT-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC(C1=CC=CC(=N1)C2=CC=C(C=C2)C(C)(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


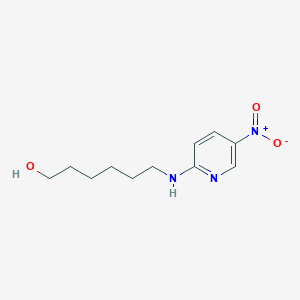
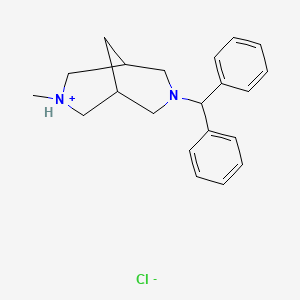

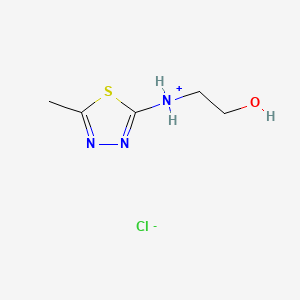
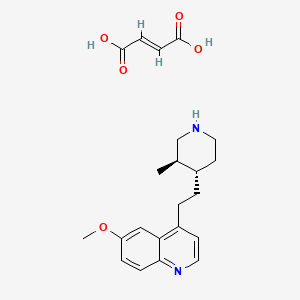
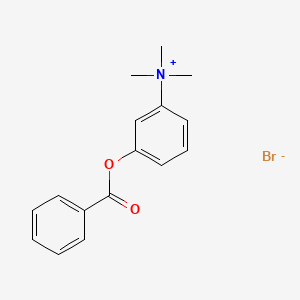
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
